molecular formula C11H14F3N B13290546 N-(Butan-2-yl)-4-(trifluoromethyl)aniline

N-(Butan-2-yl)-4-(trifluoromethyl)aniline

Cat. No.: B13290546
M. Wt: 217.23 g/mol
InChI Key: SRKUBLGSLMZGON-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H14F3N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a butan-2-yl group, and a trifluoromethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-4-(trifluoromethyl)aniline typically involves the reaction of 4-(trifluoromethyl)aniline with butan-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group directs the incoming electrophile to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Methyl-substituted aniline derivatives.

    Substitution: Halogenated or nitrated products depending on the electrophile used.

Scientific Research Applications

N-(Butan-2-yl)-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The butan-2-yl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(Butan-2-yl)-2-(trifluoromethyl)aniline
  • N-(Butan-2-yl)-3-(trifluoromethyl)aniline

Uniqueness

N-(Butan-2-yl)-4-(trifluoromethyl)aniline is unique due to the position of the trifluoromethyl group on the benzene ring. This positional isomerism can significantly affect the compound’s chemical reactivity and biological activity. For example, the 4-position trifluoromethyl group can lead to different steric and electronic effects compared to the 2- or 3-position, resulting in distinct properties and applications.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

N-butan-2-yl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C11H14F3N/c1-3-8(2)15-10-6-4-9(5-7-10)11(12,13)14/h4-8,15H,3H2,1-2H3

InChI Key

SRKUBLGSLMZGON-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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